molecular formula C217H360N68O60S10 B1146148 H-DL-Lys-DL-Lys-DL-Lys-DL-Cys(1)-DL-xiIle-DL-Ala-DL-Lys-DL-Asp-DL-Tyr-Gly-DL-Arg-DL-Cys(2)-DL-Lys-DL-Trp-Gly-Gly-DL-xiThr-DL-Pro-DL-Cys(3)-DL-Cys(1)-DL-Arg-Gly-DL-Arg-Gly-DL-Cys(2)-DL-xiIle-DL-Cys(4)-DL-Ser-DL-xiIle-DL-Met-Gly-DL-xiThr-DL-Asn-DL-Cys(4)-DL-Glu-DL-Cys(3)-DL-Lys-DL-Pro-DL-Arg-DL-Leu-DL-xiIle-DL-Met-DL-Glu-Gly-DL-Leu-Gly-DL-Leu-DL-Ala-OH CAS No. 145017-83-0

H-DL-Lys-DL-Lys-DL-Lys-DL-Cys(1)-DL-xiIle-DL-Ala-DL-Lys-DL-Asp-DL-Tyr-Gly-DL-Arg-DL-Cys(2)-DL-Lys-DL-Trp-Gly-Gly-DL-xiThr-DL-Pro-DL-Cys(3)-DL-Cys(1)-DL-Arg-Gly-DL-Arg-Gly-DL-Cys(2)-DL-xiIle-DL-Cys(4)-DL-Ser-DL-xiIle-DL-Met-Gly-DL-xiThr-DL-Asn-DL-Cys(4)-DL-Glu-DL-Cys(3)-DL-Lys-DL-Pro-DL-Arg-DL-Leu-DL-xiIle-DL-Met-DL-Glu-Gly-DL-Leu-Gly-DL-Leu-DL-Ala-OH

Cat. No.: B1146148
CAS No.: 145017-83-0
M. Wt: 5202 g/mol
InChI Key: NVVFOMZVLALQKT-JYRRICCISA-N
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Description

A neuropeptide toxin from the venom of the funnel web spider, Agelenopsis aperta. It inhibits CALCIUM CHANNELS, P-TYPE by altering the voltage-dependent gating so that very large depolarizations are needed for channel opening. It also inhibits CALCIUM CHANNELS, Q-TYPE.

Scientific Research Applications

Chromatographic Analysis

The peptide under discussion can be analyzed using chromatographic techniques. Studies have demonstrated the use of chromatography in analyzing amino acids and peptides. For instance, Mohammad and Zehra (2008) employed high-performance thin-layer chromatography to separate amino acids like tryptophan, alanine, and tyrosine, which are part of the peptide's structure (Mohammad & Zehra, 2008). Jin et al. (1998) also explored the resolution of DL-amino acids after derivatization, using reversed-phase liquid chromatography, which could be applicable for this peptide (Jin et al., 1998).

Peptide Sequence Analysis

Capillary electrophoresis, as investigated by Kurosu et al. (1998), provides a system for protein sequence analysis with differentiation of DL amino acids, which is relevant for the peptide (Kurosu et al., 1998). Perzborn et al. (2013) discussed the separation of cyclic dipeptides from linear dipeptides by reversed-phase high-performance liquid chromatography, which could be significant in studying the peptide's structure (Perzborn et al., 2013).

Amino Acid Analysis

Izumiya et al. (1971) explored the separation of amino acids and related compounds, which could be vital for analyzing the individual amino acids within this peptide (Izumiya et al., 1971). Kondo et al. (1982) investigated the chemical and immunological properties and amino acid sequences of lysozymes from Peking-duck egg white, providing insights into amino acid sequencing relevant to the peptide (Kondo et al., 1982).

Fluorescent Tagging and Peptidase Inhibition

Knight (1991) synthesized DL-2-Amino-3-(7-methoxy-4-coumaryl)propionic acid, a new fluorescent amino acid, to provide alternatives in peptide substrates for peptidases, which could be applicable for fluorescent tagging of the peptide (Knight, 1991). Okumu et al. (1997) examined the effects of size, charge, and conformation on peptide release from microspheres, which is relevant for understanding the behavior of the peptide in various environments (Okumu et al., 1997).

Conformational Studies

Siemion and Picur (1988) conducted studies on the mean conformation of N-acetylamino acid N'-methylamides in solution, which could offer insights into the conformational properties of the peptide (Siemion & Picur, 1988).

Mechanism of Action

Target of Action

HB1212, also known as Vitamin B12, primarily targets two important enzymes in the human body: methionine synthase and methylmalonyl-CoA mutase . These enzymes play crucial roles in DNA synthesis, cellular energy production, and various metabolic processes .

Mode of Action

Vitamin B12 serves as a cofactor for methionine synthase and L-methylmalonyl-CoA mutase enzymes . Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA . When a certain threshold of deficiency is reached, the supply of B12 becomes inadequate to support biochemical pathways requiring the vitamin, leading to disruption of the functional and ultimately the structural integrity of cells .

Biochemical Pathways

Vitamin B12 is involved in two important biochemical pathways: the degradation of methylmalonic acid and the synthesis of methionine from homocysteine . Methionine is an important donor of methyl groups for numerous biochemical reactions, including DNA synthesis and gene regulation .

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its absorption, distribution, metabolism, and excretion (ADME) processes

Result of Action

The molecular and cellular effects of HB1212 action are multifaceted. In a neuronal cell model, decreased cellular availability of vitamin B12 resulted in reduced proliferation, increased apoptosis, and accelerated differentiation . Vitamin B12 also plays a key role in DNA stability, with research indicating that vitamin B12 deficiency leads to indirect DNA damage .

Properties

CAS No.

145017-83-0

Molecular Formula

C217H360N68O60S10

Molecular Weight

5202 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(1R,1aS,4S,7R,10S,13S,16S,22S,25S,28R,31S,34R,39R,42S,48S,57S,60S,63R,66S,72S,75S,78S,81S,84S,87R,92R,95S)-87-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-60,78-bis(4-aminobutyl)-25-(2-amino-2-oxoethyl)-4,13,84-tris[(2S)-butan-2-yl]-1a,66,95-tris(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-75-(carboxymethyl)-22,48-bis[(1R)-1-hydroxyethyl]-10-(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-57-(1H-indol-3-ylmethyl)-81-methyl-16-(2-methylsulfanylethyl)-2,2a,5,5a,8,11,12a,14,17,20,23,26,29,32,41,47,50,53,56,59,62,65,68,71,74,77,80,83,86,93,96,99-dotriacontaoxo-8a,9a,14a,15a,36,37,89,90-octathia-a,3,3a,6,6a,9,11a,12,15,18,21,24,27,30,33,40,46,49,52,55,58,61,64,67,70,73,76,79,82,85,94,97-dotriacontazapentacyclo[61.43.4.47,28.239,92.042,46]hexadecahectane-34-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C217H360N68O60S10/c1-21-111(11)168-206(337)247-115(15)174(305)254-128(48-28-34-70-219)185(316)268-144(89-167(303)304)193(324)266-141(86-119-59-61-121(289)62-60-119)181(312)246-94-159(293)250-127(55-41-77-236-216(230)231)183(314)271-147-101-349-348-100-146-202(333)283-171(114(14)24-4)209(340)277-152-106-354-350-102-148(274-192(323)143(88-156(225)290)269-210(341)172(117(17)287)278-164(298)98-244-179(310)135(67-81-346-19)262-207(338)170(113(13)23-3)281-195(326)145(99-286)270-200(152)331)198(329)260-134(64-66-166(301)302)189(320)272-150(199(330)264-137(52-32-38-74-223)211(342)284-79-43-57-154(284)204(335)261-132(56-42-78-237-217(232)233)187(318)265-140(85-110(9)10)194(325)280-169(112(12)22-2)208(339)263-136(68-82-347-20)190(321)259-133(63-65-165(299)300)178(309)243-95-160(294)251-138(83-108(5)6)180(311)245-96-161(295)252-139(84-109(7)8)191(322)248-116(16)213(344)345)104-352-353-105-151(276-205(336)155-58-44-80-285(155)212(343)173(118(18)288)279-163(297)92-239-157(291)91-240-182(313)142(87-120-90-238-124-47-26-25-45-122(120)124)267-186(317)130(258-197(147)328)50-30-36-72-221)201(332)275-149(196(327)256-126(54-40-76-235-215(228)229)177(308)242-93-158(292)249-125(53-39-75-234-214(226)227)176(307)241-97-162(296)253-146)103-351-355-107-153(203(334)282-168)273-188(319)131(51-31-37-73-222)257-184(315)129(49-29-35-71-220)255-175(306)123(224)46-27-33-69-218/h25-26,45,47,59-62,90,108-118,123,125-155,168-173,238,286-289H,21-24,27-44,46,48-58,63-89,91-107,218-224H2,1-20H3,(H2,225,290)(H,239,291)(H,240,313)(H,241,307)(H,242,308)(H,243,309)(H,244,310)(H,245,311)(H,246,312)(H,247,337)(H,248,322)(H,249,292)(H,250,293)(H,251,294)(H,252,295)(H,253,296)(H,254,305)(H,255,306)(H,256,327)(H,257,315)(H,258,328)(H,259,321)(H,260,329)(H,261,335)(H,262,338)(H,263,339)(H,264,330)(H,265,318)(H,266,324)(H,267,317)(H,268,316)(H,269,341)(H,270,331)(H,271,314)(H,272,320)(H,273,319)(H,274,323)(H,275,332)(H,276,336)(H,277,340)(H,278,298)(H,279,297)(H,280,325)(H,281,326)(H,282,334)(H,283,333)(H,299,300)(H,301,302)(H,303,304)(H,344,345)(H4,226,227,234)(H4,228,229,235)(H4,230,231,236)(H4,232,233,237)/t111-,112-,113-,114-,115-,116-,117+,118+,123-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,168-,169-,170-,171-,172-,173-/m0/s1

InChI Key

NVVFOMZVLALQKT-JYRRICCISA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)CNC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC4=O)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N3)[C@@H](C)O)CC6=CNC7=CC=CC=C76)CCCCN)CCCNC(=N)N)CC8=CC=C(C=C8)O)CC(=O)O)CCCCN)C)[C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CCCCN)C(=O)N9CCC[C@H]9C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)CCC(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)[C@@H](C)CC)CCSC)[C@@H](C)O)CC(=O)N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC4=O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)N3)C(C)O)CC6=CNC7=CC=CC=C76)CCCCN)CCCNC(=N)N)CC8=CC=C(C=C8)O)CC(=O)O)CCCCN)C)C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)N9CCCC9C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)C(C)CC)CCSC)C(C)O)CC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC4=O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)N3)C(C)O)CC6=CNC7=CC=CC=C76)CCCCN)CCCNC(=N)N)CC8=CC=C(C=C8)O)CC(=O)O)CCCCN)C)C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NC(CCCCN)C(=O)N9CCCC9C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)CCC(=O)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)C(C)CC)CCSC)C(C)O)CC(=O)N

Origin of Product

United States

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